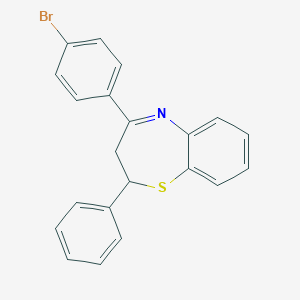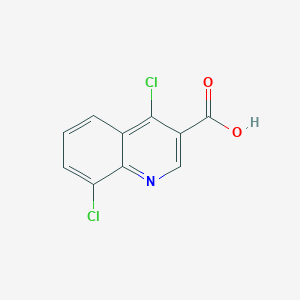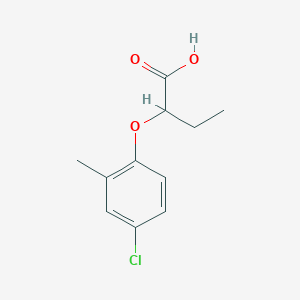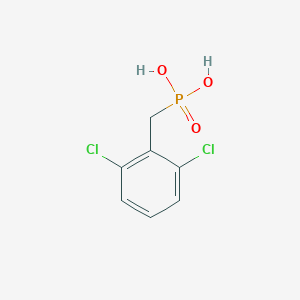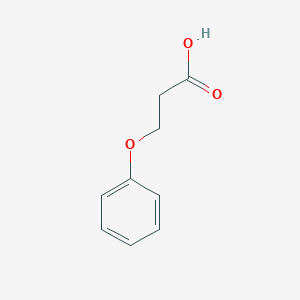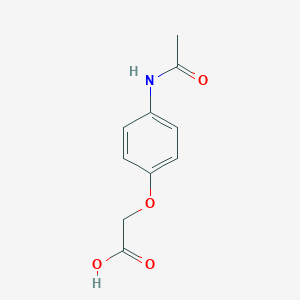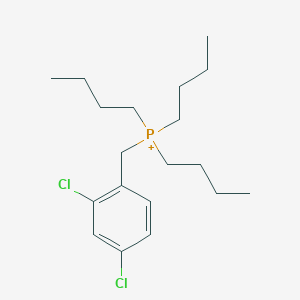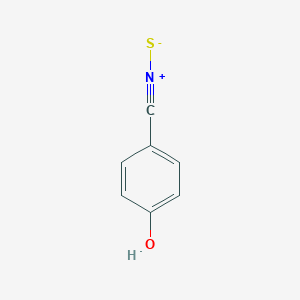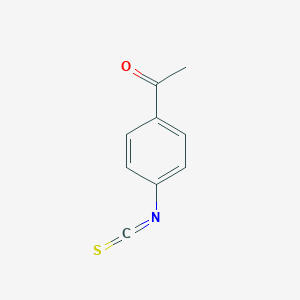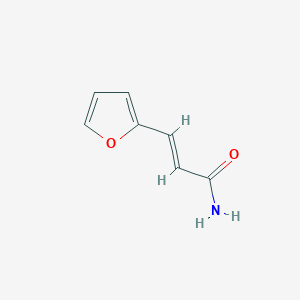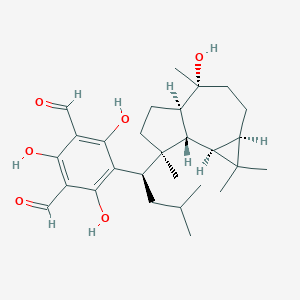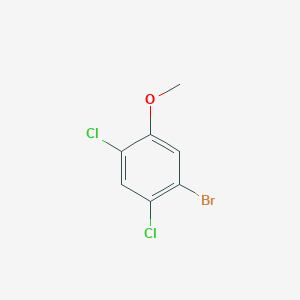
1-Bromo-2,4-dichloro-5-méthoxybenzène
Vue d'ensemble
Description
1-Bromo-2,4-dichloro-5-methoxybenzene is an aromatic compound with the molecular formula C7H5BrCl2O. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and methoxy groups. This compound is of interest in organic chemistry due to its unique substitution pattern, which can influence its reactivity and applications.
Applications De Recherche Scientifique
1-Bromo-2,4-dichloro-5-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Environmental Chemistry: It is studied for its potential environmental impact and behavior in various ecosystems.
Méthodes De Préparation
The synthesis of 1-Bromo-2,4-dichloro-5-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2,4-dichloro-5-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve:
Reagents: Bromine (Br2), Iron(III) bromide (FeBr3)
Conditions: Room temperature, solvent such as dichloromethane
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Bromo-2,4-dichloro-5-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and methoxy groups can be substituted by other functional groups under appropriate conditions. For example, nucleophilic aromatic substitution can replace the bromine atom with a nucleophile.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Coupling Reactions: The compound can participate in Suzuki coupling reactions to form biaryl compounds.
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol
Oxidation: Potassium permanganate (KMnO4) in acidic medium
Suzuki Coupling: Palladium catalyst, boronic acids, and base in an organic solvent
Major products formed from these reactions depend on the specific reagents and conditions used.
Mécanisme D'action
The mechanism by which 1-Bromo-2,4-dichloro-5-methoxybenzene exerts its effects typically involves electrophilic aromatic substitution. The presence of electron-withdrawing groups (bromine and chlorine) and an electron-donating group (methoxy) influences the reactivity of the benzene ring. The methoxy group activates the ring towards electrophilic attack, while the halogens direct the substitution to specific positions on the ring.
Comparaison Avec Des Composés Similaires
1-Bromo-2,4-dichloro-5-methoxybenzene can be compared with other similar compounds such as:
1-Bromo-2,4-dichlorobenzene: Lacks the methoxy group, making it less reactive towards electrophilic substitution.
1-Bromo-2,5-dichloro-4-methoxybenzene: Similar substitution pattern but different positions of the substituents, affecting its reactivity and applications.
1-Bromo-2-methoxybenzene: Lacks the chlorine substituents, resulting in different chemical properties and reactivity.
The uniqueness of 1-Bromo-2,4-dichloro-5-methoxybenzene lies in its specific substitution pattern, which provides a balance of electron-withdrawing and electron-donating effects, making it a versatile compound in various chemical reactions and applications.
Propriétés
IUPAC Name |
1-bromo-2,4-dichloro-5-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIIFORJBWPNPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599031 | |
| Record name | 1-Bromo-2,4-dichloro-5-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174913-22-5 | |
| Record name | 1-Bromo-2,4-dichloro-5-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


